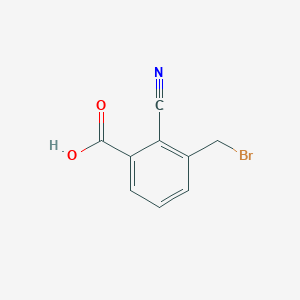
3-(Bromomethyl)-2-cyanobenzoic acid
Overview
Description
3-(Bromomethyl)-2-cyanobenzoic acid (BCB) is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of benzoic acid derivatives and is commonly used in organic synthesis. BCB has been found to have potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-cyanobenzoic acid in its antitumor and anti-inflammatory activities is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in tumor growth and inflammation. This compound has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and reduce inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce the production of cytokines, which are important signaling molecules involved in the immune response. This compound has also been found to reduce the levels of certain inflammatory markers in animal models. In addition, this compound has been found to have a low toxicity profile, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(Bromomethyl)-2-cyanobenzoic acid in lab experiments is its high yield of synthesis, which makes it readily available for research purposes. This compound also has a low toxicity profile, which makes it safe to handle in the lab. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving 3-(Bromomethyl)-2-cyanobenzoic acid. One area of research is to further investigate the mechanism of action of this compound in its antitumor and anti-inflammatory activities. This could involve identifying the specific enzymes and signaling pathways that are affected by this compound. Another area of research is to explore the potential of this compound in other fields, such as materials science and organic chemistry. This compound has been found to have potential as a building block for the synthesis of other compounds, and further research in this area could lead to the development of new materials and compounds with unique properties.
Scientific Research Applications
3-(Bromomethyl)-2-cyanobenzoic acid has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been found to have potential as an antitumor agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
properties
IUPAC Name |
3-(bromomethyl)-2-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHNOMITMKWAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728438 | |
| Record name | 3-(Bromomethyl)-2-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920760-02-7 | |
| Record name | 3-(Bromomethyl)-2-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



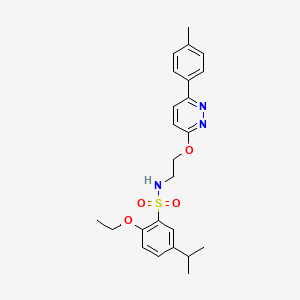
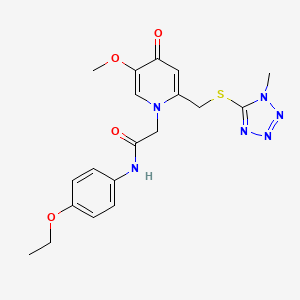
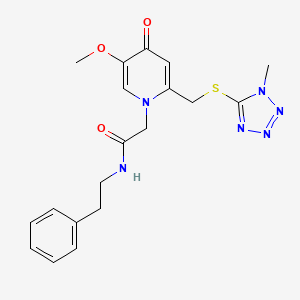
![1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B3303446.png)
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B3303448.png)

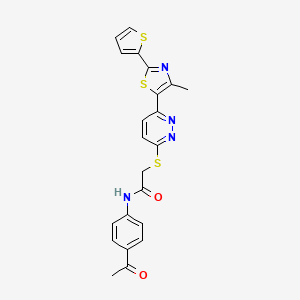
![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3303468.png)
![5-bromo-2-chloro-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3303470.png)
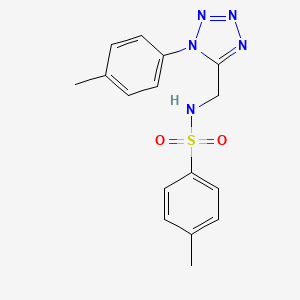

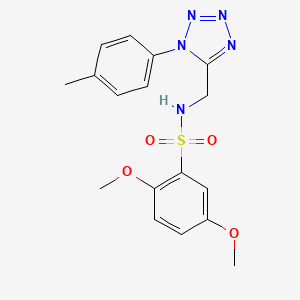
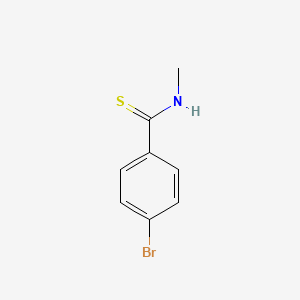
![2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-](/img/structure/B3303500.png)